molecular formula C22H25FN2OS B11519287 6-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]hexan-1-ol

6-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]hexan-1-ol

Cat. No.: B11519287
M. Wt: 384.5 g/mol
InChI Key: BRIIJFWNMKKOFC-UHFFFAOYSA-N
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Description

6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction.

    Formation of the Hexanol Chain: The hexanol chain can be synthesized through a Grignard reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups allow the compound to bind to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. This enables the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)thiophene
  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol is unique due to its combination of a thiazole ring with both fluorophenyl and methylphenyl groups. This structural arrangement provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H25FN2OS

Molecular Weight

384.5 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C22H25FN2OS/c1-17-6-8-18(9-7-17)21-16-27-22(24-20-12-10-19(23)11-13-20)25(21)14-4-2-3-5-15-26/h6-13,16,26H,2-5,14-15H2,1H3

InChI Key

BRIIJFWNMKKOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCCCCCO

Origin of Product

United States

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